Hexaphenoxycyclotriphosphazene
Description
Hexaphenoxycyclotriphosphazene (HPCTP) is a cyclotriphosphazene derivative featuring a six-membered phosphorus-nitrogen (P–N) ring substituted with six phenoxy groups. Its synthesis typically involves nucleophilic substitution reactions between hexachlorocyclotriphosphazene (HCCP) and sodium phenate under controlled conditions, often using catalysts like polyethylene glycol (PEG) and solvents such as chlorobenzene . HPCTP is characterized by high thermal stability (decomposition temperatures exceeding 300°C) and flame-retardant properties due to synergistic phosphorus-nitrogen interactions, which promote char formation and suppress smoke during combustion . Its crystalline structure, confirmed via X-ray diffraction, reveals a nearly planar P–N ring with equivalent bond lengths . Applications span epoxy resins, polyurethanes, and ethylene-vinyl acetate (EVA) composites, where it enhances fire resistance without significantly compromising mechanical properties .
Properties
IUPAC Name |
1,2,2,4,5,6-hexaphenoxy-1,3,5-triaza-2λ5,4,6-triphosphacyclohex-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-38-46(42-33-23-11-3-12-24-33)37-48(44-35-27-15-5-16-28-35,45-36-29-17-6-18-30-36)39(41-32-21-9-2-10-22-32)47(38)43-34-25-13-4-14-26-34/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMMPRLEJHSVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON2P(N=P(N(P2OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N3O6P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Hexachlorocyclotriphosphazene
Phosphorus pentachloride (PCl₅) is reacted with ammonium chloride (NH₄Cl) in an inert solvent (e.g., chlorobenzene) at 100–145°C for 5–40 hours. A catalyst, likely a Lewis acid such as magnesium chloride, facilitates trimerization. The product is isolated via filtrate concentration and cooling crystallization, yielding HCCP with minimal oligomeric byproducts.
Phenoxy Substitution and Purification
HCCP is dissolved in an inert solvent and reacted with phenol (C₆H₅OH) in the presence of alkali metal hydroxide (e.g., NaOH) at 100–145°C. A chloride-ion removing agent, such as sodium sulfate, is introduced to bind residual Cl⁻ ions, ensuring a final chloride content below 0.1 wt%. Post-reaction purification involves sequential alkali washing (5% NaOH), acid washing (5% H₂SO₄), and steam distillation to remove unreacted phenol. The method achieves a yield of 82–85% with a melting point of 110–112°C.
Methanol-Mediated Reaction with Alkali Metal Hydroxides
A second approach, patented in 2013, utilizes methanol as both solvent and proton acceptor.
Phenolate Formation
Phenol and alkali metal hydroxide (molar ratio 1:1.0–1.3) are refluxed in methanol under inert gas for 0.5–2 hours, forming sodium phenoxide (C₆H₅ONa). Methanol is then removed via distillation, and the phenolate is dried under vacuum.
Stepwise Substitution with HCCP
The phenolate is suspended in a ketone solvent (e.g., acetone), and a solution of HCCP in the same solvent is added dropwise at 40–55°C. The reaction proceeds for 4–48 hours, after which the solvent is evaporated. Crude HPCTP is washed with deionized water until neutral pH and recrystallized from an alcoholic solvent (e.g., ethanol) at 70–79°C. This method reports a purity of 99.2% (by HPLC) and a yield of 89–92%, attributed to the elimination of chloride via azeotropic distillation.
Large-Scale Industrial Synthesis Using Chlorobenzene
A third method, optimized for industrial production, employs chlorobenzene as the primary solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Reaction Setup and Conditions
In a 2,000 L reactor, chlorobenzene (700–800 kg), phenol (400–600 kg), and 30% NaOH (600–800 kg) are heated to remove water via azeotropic distillation. HCCP (200–400 kg) dissolved in chlorobenzene is added dropwise, followed by TBAB (30–50 kg) to accelerate substitution. The mixture is refluxed for 14–18 hours at 80–100°C.
Post-Reaction Processing
The reaction mixture is cooled to 80°C and washed sequentially with 5% NaOH (1,400–1,600 kg), 5% H₂SO₄ (1,400–1,600 kg), and deionized water. Chlorobenzene is recovered via vacuum distillation (90% efficiency), and HPCTP is crystallized from ethanol at 10–20°C. This method achieves a yield of 78–80% with a particle size of 50–100 µm, suitable for industrial applications.
Comparative Analysis of Preparation Methods
The following table synthesizes critical parameters across the three methods:
Critical Factors Influencing HPCTP Synthesis
Stoichiometric Ratios
An excess of phenol (6.0–7.5 mol per HCCP) is required to ensure complete substitution of chlorine atoms. Sub-stoichiometric phenol leads to partially substituted byproducts like pentaphenoxycyclotriphosphazene, which complicate purification.
Chemical Reactions Analysis
Hexaphenoxycyclotriphosphazene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the triazatriphosphorine ring into different phosphine derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Scientific Research Applications
Flame Retardancy in Epoxy Resins
HPCP has been extensively studied for its flame-retardant properties in epoxy resins (EP). A notable study demonstrated that the incorporation of HPCP into EP composites significantly improved their thermal stability and mechanical properties. The initial decomposition temperature (T5%) increased by 11°C, and the temperature of maximum decomposition rate (Tmax) increased by 17°C when HPCP was combined with a novel synergistic flame retardant derived from halloysite nanotubes (H-U) . The resulting EP composites achieved a V-0 rating in UL-94 tests, indicating excellent flame resistance.
Table 1: Thermal Properties of Epoxy Composites with HPCP
| Composite Type | T5% (°C) | Tmax (°C) | Char Yield (%) | UL-94 Rating |
|---|---|---|---|---|
| Pure EP | 380 | 433 | 20.0 | None |
| EP + 9 wt% HPCP | 391 | 445 | 21.5 | V-0 |
| EP + H-U + HPCP | Increased | Increased | Variable | V-0 |
Applications in Ethylene-Vinyl Acetate (EVA) Composites
In EVA composites, HPCP has shown significant potential for enhancing flame retardancy. A recent study reported that combining HPCP with modified anhydrous magnesium carbonate (AMC@KH570) resulted in improved limiting oxygen index (LOI) values and a V-0 rating in vertical burning tests . The synergistic effect of these materials not only enhanced fire resistance but also maintained mechanical properties, demonstrating HPCP's versatility across different polymer systems.
Toxicological Studies
While the flame-retardant properties of HPCP are well-documented, recent studies have also focused on its environmental impact and potential toxicity. Research indicated that metabolites of unregistered hexaphenoxycyclotriphosphazene could cause developmental damage in aquatic organisms, such as medaka fish . This highlights the importance of evaluating both the efficacy and safety of HPCP in various applications.
Mechanisms of Flame Retardancy
The mechanism by which HPCP exerts its flame-retardant effects involves several processes:
- Formation of Intumescent Char : During combustion, HPCP promotes the formation of a stable char layer that acts as a barrier to heat and flame.
- Gas Phase Action : Phosphorus-containing fragments released during thermal degradation can dilute flammable gases and quench free radicals, further inhibiting combustion .
- Compatibility Improvement : In composite materials, HPCP enhances compatibility with other fillers, improving overall performance without compromising mechanical integrity .
Mechanism of Action
The mechanism of action of Hexaphenoxycyclotriphosphazene involves its ability to interact with various molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the triazatriphosphorine ring can coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Hexakis(4-carboxy-phenoxy)cyclotriphosphazene
- Structure: Substituted with six 4-carboxyphenoxy groups.
- Properties : Enhanced solubility in polar solvents due to carboxylic acid functionality, facilitating integration into polymer matrices. Exhibits a melting point of 217–220°C .
- Applications : Useful in coatings and adhesives where pH responsiveness or ionic interactions are required.
Hexa(phosphaphenanthrene-aminophenoxyl)-cyclotriphosphazene (HPAPC)
- Structure: Combines phosphaphenanthrene (anti-aromatic) and aminophenoxyl groups.
- Flame Retardancy : Achieves a limiting oxygen index (LOI) of 34.7%, outperforming HPCTP (LOI ~27–30%) due to dual gas-phase and condensed-phase mechanisms .
- Thermal Stability : Degrades at 350°C, forming a robust char layer that insulates the polymer matrix .
Hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene
- Structure : Features β-carboxyethenyl side chains.
- Properties: Exhibits superior thermal crystallization behavior (onset at 180°C) and nanoparticle-forming capability, enabling use in heat-resistant polymers .
- Mechanism : Carboxyethenyl groups enhance crosslinking during combustion, improving char yield by 15–20% compared to HPCTP .
Flame Retardancy Performance
- HPCTP Limitations : Requires high loading (≥15 wt%) for effective flame retardancy, which can degrade mechanical properties .
- Superior Performers : HPAPC and phosphaphenanthrene-phosphazene hybrids achieve lower pHRR values at lower additive concentrations, attributed to enhanced charring and radical scavenging .
Solubility and Processing
- HPCTP : Soluble in toluene, THF, and chlorobenzene, with solubility parameters (δ) ~19–21 MPa¹/² .
- Tri(2-cyanoethyl)phosphine: Higher solubility in polar aprotic solvents (δ ~24 MPa¹/²) due to cyano groups .
- Hexakis(4-formylphenoxy)cyclotriphosphazene: Synthesized via phase-transfer catalysis; soluble in DMF and DMSO, enabling facile functionalization for covalent bonding in composites .
Thermal and Mechanical Impact
- Trade-offs : HPCTP reduces mechanical properties at high loadings, while HPAPC maintains better balance due to reactive amine groups .
Synergistic Systems
- HPCTP + Magnesium Hydroxide (MH) : In EVA, 45 wt% MH + 5 wt% HPCTP achieves UL-94 V-0 rating and LOI of 27.6% .
- HPCTP + Carbon Nanotubes: Reduces pHRR by 35% but may increase smoke toxicity without proper dispersion .
- HPCTP + Polyimide Charring Agent : Enhances graphitization of char layer in polycarbonate, reducing peak CO production by 40% .
Biological Activity
Hexaphenoxycyclotriphosphazene (HPCTP) is a compound that has garnered attention due to its applications as a flame retardant and plasticizer. However, its biological activity, particularly regarding developmental toxicity and endocrine disruption, has raised concerns in recent studies. This article reviews the biological effects of HPCTP, including its interactions with retinoic acid receptors, developmental impacts on aquatic organisms, and potential implications for human health.
HPCTP is a phosphorus-containing flame retardant that has been used as a substitute for triphenyl phosphate in various applications, particularly in epoxy resins. Its chemical structure allows it to impart thermal stability and fire safety to materials. However, the environmental persistence and biological effects of HPCTP have become focal points of research.
Biological Activity
1. Endocrine Disruption
Recent studies have demonstrated that HPCTP and its metabolite, pentaphenoxycyclotriphosphazene (PPCTP), exhibit antagonistic effects on retinoic acid receptors (RAR) and retinoic X receptors (RXR). The half-maximal inhibitory concentrations (IC50) for these interactions were found to be:
- HPCTP : IC50 = 34.8 μM for RXR
- PPCTP : IC50 = 21.2 μM for RXR; IC50 = 2.79 μM for RAR
These findings indicate that both compounds can interfere with retinoid signaling pathways critical for developmental processes, potentially leading to malformations in embryos .
2. Developmental Toxicity in Aquatic Organisms
A significant study involving Japanese medaka (Oryzias latipes) revealed that exposure to HPCTP resulted in notable developmental damage. The study reported the following findings:
- Maternal transfer of HPCTP was significant, with concentrations in embryos exceeding those in maternal tissues.
- Exposure concentrations of 37.0, 90.4, and 465.4 ng/L led to:
Case Studies
Case Study: Impact on Japanese Medaka
A detailed investigation was conducted where sexually mature female medaka were exposed to varying concentrations of HPCTP over a period of 35 days. The results highlighted severe developmental impacts linked to the antagonism of retinoid receptors:
- Maternal Concentration : Ranged from 34.7 to 298.1 ng/g lipid weight.
- Embryonic Concentration : Increased significantly during exposure but decreased post-fertilization.
- Developmental Outcomes : Correlated with receptor antagonism leading to observable deformities .
Comparative Analysis of Biological Activity
| Compound | Receptor Type | IC50 (μM) | Observed Effects |
|---|---|---|---|
| HPCTP | RXR | 34.8 | Developmental malformations in fish |
| PPCTP | RXR | 21.2 | Eye deformities, body malformations |
| PPCTP | RAR | 2.79 | Early developmental mortality |
Q & A
Q. What experimental methods are used to measure the solubility of HPCTP in organic solvents?
The solubility of HPCTP is typically measured using a static analytical method , where the solute-solvent mixture is equilibrated at a constant temperature, and the dissolved solute concentration is determined gravimetrically or via spectroscopic analysis. The Scatchard–Hildebrand activity coefficient model is often applied to correlate solubility data, accounting for solute-solvent interactions and solubility parameters . For example, studies report HPCTP’s solubility in solvents like acetone (15.2 g/100g at 25°C) and ethyl acetate (8.7 g/100g at 25°C) using this approach .
Q. How does HPCTP’s thermal stability influence its application as a flame retardant?
HPCTP exhibits high thermal stability, with a single-step decomposition observed in thermogravimetric analysis (TGA) under nitrogen, showing maximum weight loss at 451°C. This stability ensures that HPCTP remains intact during polymer processing (e.g., extrusion at 150–200°C) and releases flame-retardant phosphorous/nitrogen-containing gases only at elevated temperatures, effectively suppressing combustion .
Q. What are the key steps in synthesizing HPCTP from hexachlorocyclotriphosphazene (HCTP)?
HPCTP is synthesized via nucleophilic substitution of chlorine atoms in HCTP using phenol derivatives. The reaction occurs in anhydrous conditions with a base (e.g., NaOH) to deprotonate phenol, facilitating the displacement of Cl⁻. The product is purified via recrystallization from ethanol, yielding a white crystalline solid. Purity is confirmed using FTIR (peaks at 1190 cm⁻¹ for P=N stretching) and NMR spectroscopy .
Advanced Research Questions
Q. How can synergistic effects between HPCTP and other additives enhance flame retardancy in polymer composites?
HPCTP often acts synergistically with metal hydroxides (e.g., Mg(OH)₂) or char-forming agents (e.g., polyimide) to improve flame retardancy. For instance, in ethylene-vinyl acetate (EVA) composites, HPCTP reduces peak heat release rate (PHRR) by 48% when combined with Mg(OH)₂, compared to 32% when used alone. This synergy arises from HPCTP’s gas-phase radical quenching and Mg(OH)₂’s endothermic decomposition .
Q. What methodological challenges arise when correlating HPCTP’s solubility data across different solvents?
Discrepancies in solubility data (e.g., HPCTP’s solubility in toluene varies between 12.1 g/100g and 9.8 g/100g in separate studies) may stem from experimental variability in temperature control or solvent purity. To resolve contradictions, researchers should validate measurements using standardized protocols (e.g., ISO 2811-1 for density) and apply activity coefficient models (e.g., UNIFAC) to account for solvent-solute interactions .
Q. How does HPCTP’s decomposition kinetics affect its flame-retardant mechanism in epoxy resins?
TGA-FTIR analysis reveals that HPCTP decomposes in epoxy resins to release PO· and NO· radicals , which scavenge combustion-propagating H· and OH· radicals. The activation energy (Ea) of decomposition, calculated via the Kissinger method, is ~180 kJ/mol, indicating a robust thermal barrier effect. Residual char formation (15–20% at 700°C) further insulates the polymer matrix .
Q. What strategies optimize HPCTP’s dispersion in polymer matrices to maximize flame retardancy?
Melt-blending with compatibilizers (e.g., maleic anhydride-grafted polyolefins) improves HPCTP’s dispersion in polyethylene (PE) and polypropylene (PP). For example, adding 5 wt% compatibilizer reduces HPCTP’s aggregate size from 10 µm to 1–2 µm, enhancing limiting oxygen index (LOI) from 24% to 29% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
